Product packaging for Methyl 6-bromo-3-methoxypicolinate(Cat. No.:CAS No. 945954-94-9)

Methyl 6-bromo-3-methoxypicolinate

Cat. No.: B1427701
CAS No.: 945954-94-9
M. Wt: 246.06 g/mol
InChI Key: XCKUBONGWWQNJH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry.

Pyridine and its derivatives are fundamental heterocyclic compounds with vast applications. nih.govsciencepublishinggroup.com They form the core of numerous natural products, including essential vitamins and alkaloids. researchgate.netnih.gov In medicinal chemistry, the pyridine scaffold is a crucial element in drug design and development due to its ability to interact with biological targets like enzymes and proteins. researchgate.netnih.govwisdomlib.org The versatility of pyridine derivatives has led to their use in developing agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govwisdomlib.org Their inherent properties, such as water solubility and the capacity to form hydrogen bonds, make them particularly attractive in the creation of new therapeutic agents. nih.gov

Overview of Substituted Picolinates as Versatile Chemical Building Blocks.

Substituted picolinates, which are esters of picolinic acid, serve as highly adaptable building blocks in organic synthesis. rsc.org Their functional groups can be readily modified, allowing for the construction of diverse molecular architectures. This adaptability makes them indispensable in the creation of novel compounds for various applications, from materials science to pharmaceuticals. The strategic placement of different substituents on the pyridine ring of picolinates allows for precise control over the electronic and steric properties of the resulting molecules, influencing their reactivity and biological activity.

Contextualization of Methyl 6-bromo-3-methoxypicolinate within Picolinate (B1231196) Chemistry.

This compound is a specific substituted picolinate that has emerged as a valuable intermediate in chemical synthesis. Its structure, featuring a bromo group at the 6-position, a methoxy (B1213986) group at the 3-position, and a methyl ester at the 2-position of the pyridine ring, offers multiple sites for chemical modification. The bromine atom, in particular, serves as a key functional handle for introducing further complexity through various cross-coupling reactions. This positions this compound as a strategic starting material for the synthesis of more complex and potentially bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1427701 Methyl 6-bromo-3-methoxypicolinate CAS No. 945954-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKUBONGWWQNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743597
Record name Methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945954-94-9
Record name Methyl 6-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 6 Bromo 3 Methoxypicolinate

Retrosynthetic Analysis and Key Intermediates

A logical retrosynthetic approach to Methyl 6-bromo-3-methoxypicolinate identifies Methyl 6-bromo-3-hydroxypicolinate as a key intermediate. This precursor allows for the introduction of the methoxy (B1213986) group in the final step. Further disconnection of Methyl 6-bromo-3-hydroxypicolinate leads back to Methyl 3-hydroxypicolinate (B15391739), which serves as a readily available starting material. sigmaaldrich.comcymitquimica.comsigmaaldrich.com The core strategy involves the regioselective bromination of the pyridine (B92270) ring followed by O-methylation of the hydroxyl group.

Key intermediates in this synthetic pathway include:

Methyl 3-hydroxypicolinate : The initial substrate for the synthesis. sigmaaldrich.comsigmaaldrich.com

Methyl 6-bromo-3-hydroxypicolinate : The product of the bromination step and the direct precursor to the target molecule. sigmaaldrich.comcymitquimica.comanaxlab.com

Detailed Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process starting from Methyl 3-hydroxypicolinate.

This pathway involves the initial bromination of the pyridine ring, followed by methylation of the hydroxyl group.

The first step is the regioselective bromination of Methyl 3-hydroxypicolinate. The hydroxyl group at the 3-position directs the electrophilic substitution to the 6-position of the pyridine ring. This reaction is typically carried out using a suitable brominating agent in an appropriate solvent. While specific reaction conditions for this exact transformation are not detailed in the provided search results, analogous bromination reactions of substituted pyridines often employ reagents like N-bromosuccinimide (NBS) or bromine in an inert solvent. orgsyn.orgyoutube.com The reaction progress is monitored until the starting material is consumed, after which the product, Methyl 6-bromo-3-hydroxypicolinate, is isolated and purified. sigmaaldrich.comcymitquimica.comanaxlab.com

Table 1: Reactants and Products for the Bromination of Methyl 3-Hydroxypicolinate

Reactant/Product Chemical Name Molecular Formula Role
Starting Material Methyl 3-hydroxypicolinate C₇H₇NO₃ The initial substrate for the synthesis. sigmaaldrich.comsigmaaldrich.com

Following the bromination, the hydroxyl group of Methyl 6-bromo-3-hydroxypicolinate is methylated to yield the final product. This O-methylation is typically achieved by treating the hydroxyl-intermediate with a methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate (B86663). nih.govnih.gov The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with the methylating agent. nih.gov The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Table 2: Reagents and Conditions for O-Methylation

Reagent Function Typical Examples
Methylating Agent Provides the methyl group for the ether linkage. Methyl iodide, Dimethyl sulfate. nih.govnih.gov
Base Deprotonates the hydroxyl group. Potassium carbonate, Sodium hydride. nih.gov

While the synthesis from Methyl 3-hydroxypicolinate is a primary route, other strategies can be envisioned for the synthesis of this compound and related picolinates.

The synthesis of substituted picolinates can often be achieved starting from dihalopyridines. For instance, a 2,6-dihalopyridine could potentially serve as a precursor. One of the halogen atoms could be selectively displaced by a methoxy group, followed by the introduction of the methyl ester at the 2-position via methods such as carbonylation or reaction with a suitable carboxylating agent. The remaining halogen would then be in the desired 6-position. While no direct examples for the synthesis of this compound from a dihalopyridine were found, the general principle is a common strategy in pyridine chemistry. The synthesis of other picolinate (B1231196) derivatives, such as chromium picolinate, has been achieved from precursors like 2-pyridinecarbonitrile or through the oxidation of 2-picoline followed by complexation. google.comgoogle.com These alternative approaches highlight the versatility of synthetic methods available for this class of compounds.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 6-bromo-3-hydroxypicolinate
Methyl 3-hydroxypicolinate
N-bromosuccinimide
Methyl iodide
Dimethyl sulfate
Potassium carbonate
Sodium hydride
Dimethylformamide
Acetonitrile
2,6-dihalopyridine
2-pyridinecarbonitrile
2-picoline
Chromium picolinate

Exploration of Alternative Precursors and Routes.

Reaction Condition Optimization

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key areas of investigation include the choice of solvents, temperature profiles, catalytic systems, and the stoichiometry of reagents. While specific documented optimization studies for the direct synthesis of this compound are not extensively available in public literature, valuable insights can be drawn from the synthesis of structurally related compounds, such as substituted brominated and methoxylated pyridines and other heterocyclic systems.

Investigation of Solvents and Temperature Profiles

The selection of an appropriate solvent and the control of reaction temperature are critical for maximizing yield and minimizing the formation of byproducts in the synthesis of halogenated and methoxylated pyridines.

In related synthetic procedures for analogous compounds, a variety of solvents have been investigated. For instance, in the synthesis of a complex quinoline (B57606) derivative, anhydrous methanol (B129727) was employed as the solvent for a methoxylation step using sodium methoxide (B1231860), with the reaction proceeding at reflux overnight. google.com For bromination reactions on different heterocyclic cores, solvents such as acetic acid and 1,4-dioxane (B91453) have been utilized, with temperatures maintained between -15°C and 35°C.

The synthesis of other substituted pyridines has explored a wider range of solvents. For example, in the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the methoxylation step was investigated in various solvents including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH2Cl2), N,N-dimethylformamide (DMF), and methanol (MeOH). nih.gov These studies revealed a significant solvent effect on the regioselectivity of the reaction. nih.gov

Temperature is another critical parameter. Low temperatures, often between -10°C and 10°C, are typically employed during the introduction of a bromine atom via diazotization reactions on amino-pyridines to ensure the stability of the diazonium salt. In contrast, methoxylation reactions may require elevated temperatures, such as reflux conditions, to proceed at a reasonable rate. google.com

A hypothetical optimization for the synthesis of this compound, potentially from a precursor like 2,5-dibromo-3-methoxypyridine, would likely involve a systematic investigation of various solvents and temperature ranges to balance reaction kinetics with product stability and selectivity.

Table 1: Illustrative Solvent and Temperature Profiles in Related Syntheses

Reaction TypePrecursor TypeSolvent(s)Temperature (°C)Reference
Methoxylation3-benzyl-6-bromo-2-chloroquinolineAnhydrous MethanolReflux google.com
Bromination2-amino-3-methylpyridineAcetic Anhydride, Water20-25 (bromine addition), 50-60 (reaction) google.com
Diazotization/Bromination2-amino-3-methyl-5-bromopyridineHydrogen Bromide solution-5 to 10 google.com
MethoxylationMethyl 2,6-dichloropyridine-3-carboxylateTHF, CH2Cl2, DMF, MeOHNot specified nih.gov

Catalytic Systems and Reagent Stoichiometry

The choice of catalyst and the precise control of reagent stoichiometry are fundamental to achieving high yields and purity in the synthesis of this compound.

For the potential conversion of a brominated precursor to a picolinate, palladium catalysts are often employed. For instance, in the synthesis of various pyridine derivatives via Suzuki cross-coupling reactions, tetrakis(triphenylphosphine)palladium(0) has been used as a catalyst. mdpi.com While not a direct synthesis of the title compound, this highlights the importance of palladium catalysis in functionalizing brominated pyridines.

In the context of a Sandmeyer-type reaction to introduce a bromo substituent from an amino group, a copper(I) salt, such as cuprous bromide (CuBr), is a common catalyst. google.com The stoichiometry of the reagents in such a reaction is critical, with a slight excess of the diazotizing agent, typically sodium nitrite, often used to ensure complete conversion of the starting amine.

For the esterification of the corresponding carboxylic acid, 6-bromo-3-methoxypicolinic acid, to the methyl ester, acid catalysis is a standard method. youtube.com Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol. The stoichiometry would involve using methanol as both the reagent and the solvent. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder conditions. researchgate.net

The methoxylation step, if proceeding via nucleophilic aromatic substitution, would typically involve a stoichiometric amount or a slight excess of sodium methoxide relative to the halogenated pyridine precursor to drive the reaction to completion. google.comnih.gov

Table 2: Exemplary Catalytic Systems and Reagents in Related Syntheses

Reaction StepReagentsCatalystStoichiometry NotesReference
Bromination (from amine)Sodium Nitrite, HBrCuprous BromideSaturated NaNO₂ solution added dropwise google.com
MethoxylationSodium MethoxideNoneStoichiometric or slight excess google.comnih.gov
Esterification (from acid)MethanolSulfuric AcidMethanol as solvent and reagent youtube.com
Esterification (from acid)Alcohol, DCCDMAPCatalytic DMAP researchgate.net
C-C CouplingArylboronic acid, K₃PO₄Pd(PPh₃)₄5 mol % catalyst mdpi.com

Purification and Isolation Methodologies for Synthetic Products

Following the synthesis, the effective purification and isolation of this compound are essential to obtain a product of high purity. Standard laboratory techniques are employed for this purpose.

A typical workup procedure following a reaction in an organic solvent might involve an aqueous wash to remove inorganic salts and water-soluble impurities. For instance, after a reaction involving an acid catalyst, a wash with a mild base solution, such as saturated sodium bicarbonate, would be performed to neutralize the acid. Conversely, a basic reaction mixture would be neutralized with a dilute acid.

Extraction is a common method for separating the desired product from the aqueous layer. Dichloromethane and ethyl acetate (B1210297) are frequently used extraction solvents. google.commdpi.com After extraction, the combined organic layers are typically dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

For the final purification, column chromatography is a powerful technique. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a mixture of solvents like ethyl acetate and hexane) is crucial for achieving good separation of the product from any remaining starting materials or byproducts. mdpi.com

In some cases, recrystallization can be an effective final purification step if a suitable solvent system is found. For instance, in a related synthesis, recrystallization from anhydrous methanol was used to purify the product. google.com The purity of the final isolated product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Common Purification Techniques

Purification StepDescriptionSolvents/Materials
Aqueous WorkupRemoval of inorganic salts and water-soluble impurities.Water, saturated sodium bicarbonate, dilute HCl
ExtractionSeparation of the product into an organic phase.Dichloromethane, Ethyl Acetate
DryingRemoval of residual water from the organic phase.Anhydrous Sodium Sulfate, Anhydrous Magnesium Sulfate
Solvent RemovalConcentration of the product.Rotary Evaporator
Column ChromatographySeparation based on polarity.Silica Gel, Ethyl Acetate/Hexane mixtures
RecrystallizationPurification based on differential solubility.Methanol, Ethanol, or other suitable solvents

Chemical Reactivity and Transformation Studies of Methyl 6 Bromo 3 Methoxypicolinate

Nucleophilic Aromatic Substitution Reactions.

The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 6-position serves as a good leaving group, making this position the primary site for nucleophilic attack.

Reactivity at the Bromo-Substituted Position.

The C-6 position of Methyl 6-bromo-3-methoxypicolinate is highly susceptible to substitution by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom of the pyridine ring and the carbonyl of the ester group. The presence of the methoxy (B1213986) group at the 3-position can influence the reaction rate and regioselectivity through its electronic effects.

Introduction of Diverse Functionalities via Nucleophilic Attack.

A wide array of functionalities can be introduced at the 6-position by employing different nucleophiles. For instance, reaction with amines, such as primary and secondary amines, leads to the formation of the corresponding 6-amino-3-methoxypicolinates. Similarly, alkoxides and thiolates can displace the bromide to yield 6-alkoxy and 6-thioether derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

NucleophileReagent/ConditionsProduct
Primary Amine (e.g., Aniline)Pd-catalysis (e.g., Buchwald-Hartwig amination)Methyl 6-(phenylamino)-3-methoxypicolinate
Secondary Amine (e.g., Morpholine)Heat, base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF)Methyl 6-morpholino-3-methoxypicolinate
Alcohol (e.g., Sodium Methoxide)Heat in Methanol (B129727)Methyl 3,6-dimethoxypicolinate
Thiol (e.g., Sodium thiophenoxide)Polar aprotic solvent (e.g., DMF)Methyl 3-methoxy-6-(phenylthio)picolinate

Metal-Catalyzed Cross-Coupling Reactions.

The carbon-bromine bond in this compound is an excellent handle for participating in various metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling for Aryl and Vinyl Group Introduction.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-substituted pyridine systems. In a typical reaction, this compound is coupled with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst, a base, and a suitable ligand. This reaction demonstrates broad functional group tolerance and generally proceeds with high yields.

Boronic Acid/EsterCatalyst/Ligand/Base/SolventProduct
Phenylboronic acidPd(PPh3)4, Na2CO3, Toluene/WaterMethyl 3-methoxy-6-phenylpicolinate
4-Methylphenylboronic acidPd(dppf)Cl2, K2CO3, Dioxane/WaterMethyl 3-methoxy-6-(p-tolyl)picolinate
(E)-2-Phenylvinylboronic acidPd(OAc)2, SPhos, K3PO4, TolueneMethyl (E)-3-methoxy-6-(2-phenylvinyl)picolinate

Stille Coupling and Other Transition Metal-Mediated Transformations.

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for the introduction of aryl, vinyl, and alkynyl groups. This reaction involves the coupling of this compound with an organostannane reagent, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a notable drawback.

Other important transition metal-catalyzed reactions include the Buchwald-Hartwig amination for the formation of C-N bonds with a broader substrate scope than traditional SNAr reactions, and Sonogashira coupling for the introduction of terminal alkynes.

Reaction TypeCoupling PartnerCatalyst/Ligand/Base/SolventProduct
Stille CouplingTributyl(phenyl)stannanePd(PPh3)4, LiCl, TolueneMethyl 3-methoxy-6-phenylpicolinate
Buchwald-Hartwig AminationAnilinePd2(dba)3, BINAP, NaOtBu, TolueneMethyl 6-(phenylamino)-3-methoxypicolinate
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2, CuI, Et3N, THFMethyl 3-methoxy-6-(phenylethynyl)picolinate

Ester Group Modifications.

The methyl ester functionality at the 2-position of the pyridine ring offers another avenue for structural diversification. This group can be readily transformed into other functional groups through standard organic reactions.

Hydrolysis of the ester, typically under basic conditions using a reagent like lithium hydroxide (B78521) or sodium hydroxide, affords the corresponding carboxylic acid, 6-bromo-3-methoxypicolinic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides, esters with different alkyl groups, or can be reduced to the corresponding alcohol.

Amidation of the methyl ester can be achieved by direct reaction with an amine at elevated temperatures or by first converting the ester to the carboxylic acid and then employing standard peptide coupling reagents. Reduction of the ester group, for example with a strong reducing agent like lithium aluminum hydride, yields the corresponding hydroxymethyl derivative, (6-bromo-3-methoxypyridin-2-yl)methanol.

Reaction TypeReagent/ConditionsProduct
HydrolysisLiOH, THF/Water6-Bromo-3-methoxypicolinic acid
Amidation (via acid)1. LiOH, THF/Water; 2. Aniline, HATU, DIPEA, DMFN-Phenyl-6-bromo-3-methoxypicolinamide
ReductionLiAlH4, THF(6-Bromo-3-methoxypyridin-2-yl)methanol

Other Derivatization Strategies

The bromo substituent at the 6-position of the pyridine ring provides a handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, enabling the synthesis of a diverse array of substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The bromo group on the pyridine ring can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This allows for the formation of a new carbon-carbon bond, leading to the synthesis of 6-aryl- or 6-vinyl-3-methoxypicolinate derivatives.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. numberanalytics.com It allows for the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction would yield 6-amino-3-methoxypicolinate derivatives.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.

Table 3: Potential Derivatization of this compound via Cross-Coupling Reactions

Reaction TypeCoupling PartnerPotential Product Structure
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)6-Aryl-3-methoxypicolinate
Buchwald-Hartwig AminationAmine (R₂NH)6-(Dialkyl/Aryl)amino-3-methoxypicolinate

Applications in Advanced Organic Synthesis

Utilization as a Core Building Block for Complex Molecules

Methyl 6-bromo-3-methoxypicolinate serves as a foundational scaffold for the synthesis of more complex molecular structures. The presence of the bromine atom at the 6-position is particularly advantageous, as it readily participates in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

For instance, the bromo group can be substituted with a variety of aryl, heteroaryl, or alkyl groups via the Suzuki coupling reaction. This allows for the introduction of diverse structural motifs, leading to the creation of complex molecules with potential applications in medicinal chemistry and materials science. Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities, which are themselves versatile intermediates for further transformations. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a common linkage in many biologically active compounds. The ability to perform these reactions selectively at the 6-position makes this compound a predictable and reliable building block.

Intermediate in Heterocyclic Synthesis

Substituted pyridines are fundamental components of many heterocyclic systems found in pharmaceuticals and natural products. acs.org this compound is a key intermediate in the synthesis of more elaborate heterocyclic structures. The existing pyridine (B92270) ring can act as a template upon which other rings are fused or attached.

The bromo and ester functionalities can be manipulated to construct new heterocyclic rings. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form fused bicyclic or tricyclic systems. The bromine atom, following a cross-coupling reaction to introduce a suitable functional group, can also participate in intramolecular cyclizations to generate novel heterocyclic frameworks. The reactivity of halopyridines in nucleophilic substitution reactions further expands their utility in building complex heterocyclic structures. acs.orgmsu.edu

Precursor for Agrochemical Compounds

Picolinic acid and its derivatives are a well-established class of herbicides. nih.gov The structural features of this compound make it an attractive precursor for the development of new agrochemical compounds. The synthesis of novel picolinate-based herbicides often involves the modification of the pyridine ring to enhance efficacy and selectivity. nih.govnih.govresearchgate.net

The 6-bromo substituent on this compound provides a convenient point for diversification. By replacing the bromine with various other functional groups through cross-coupling reactions, a library of new picolinate (B1231196) derivatives can be synthesized and screened for herbicidal activity. The methoxy (B1213986) group at the 3-position can also influence the biological activity of the resulting compounds. Research into new picolinate herbicides focuses on creating molecules that can overcome weed resistance and have favorable environmental profiles, and versatile precursors like this compound are valuable in this endeavor.

Contributions to Specialty Chemical Production

The development of specialty chemicals, which are valued for their performance or function, often relies on the availability of unique molecular building blocks. Functionalized pyridines are known to be important components in materials science, for example, in the synthesis of polymers and functional dyes. acs.org

This compound, with its distinct substitution pattern, has the potential to be a valuable intermediate in the production of specialty chemicals. The combination of the bromo, methoxy, and ester groups allows for a high degree of molecular tailoring. This could lead to the creation of novel compounds with specific electronic, optical, or thermal properties for use in advanced materials, such as organic light-emitting diodes (OLEDs) or specialized polymers. The ability to precisely control the molecular architecture through reactions involving this precursor is key to developing next-generation specialty chemicals.

Compound Information Table

Compound NameCAS NumberMolecular Formula
This compound945954-94-9C8H8BrNO3
Halauxifen-methyl943831-98-9C14H11Cl2FN2O5
Florpyrauxifen-benzyl1390661-72-9C23H18Cl2FN2O5
Picloram1918-02-1C6H3Cl3N2O2
Clopyralid1702-17-6C6H3Cl2NO2

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 945954-94-9 chemicalbook.com
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
IUPAC Name methyl 6-bromo-3-methoxypyridine-2-carboxylateN/A
SMILES COC1=CC=C(N=C1C(=O)OC)Br
InChI Key XCKUBONGWWQNJH-UHFFFAOYSA-N

Role in Drug Discovery and Development Initiatives

This compound has been identified as a key intermediate in the synthesis of a range of compounds with therapeutic potential. Its presence in the patent literature underscores its importance in the development of new drugs. For instance, it has been cited as a starting material in the synthesis of substituted benzofuran (B130515) compounds intended for the treatment of viral diseases, including those caused by the Hepatitis C virus (HCV) juniperpublishers.com. Furthermore, this picolinate derivative is a precursor in the creation of other heterocyclic compounds that have been investigated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy unimi.it. The compound is also utilized in the synthesis of molecules aimed at treating respiratory disorders figshare.comnih.gov.

Therapeutic Area Role of this compound Example Application Reference
AntiviralIntermediate in the synthesis of antiviral agentsDevelopment of HCV NS5B polymerase inhibitors juniperpublishers.com
OncologyPrecursor for cyclin-dependent kinase (CDK) inhibitorsSynthesis of novel heterocyclic CDK inhibitors unimi.it
RespiratoryBuilding block for compounds targeting respiratory ailmentsSynthesis of picolinamide (B142947) derivatives for respiratory disorders figshare.comnih.gov

The process of rational drug design involves creating new molecules with a specific biological target in mind. The structure of this compound offers several points for diversification, which is a key aspect of rational design. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of other functional groups, thereby allowing for the systematic exploration of the chemical space around the picolinate core. This approach is fundamental to optimizing the interaction of the final compound with its biological target juniperpublishers.comunimi.it. The design of new bioactive molecules is a complex task, and having versatile intermediates like this compound is crucial for the efficient synthesis and evaluation of novel drug candidates.

The presence of a methyl group in a drug molecule can have a profound and sometimes unexpected impact on its biological activity, a phenomenon often referred to as the "magic methyl" effect juniperpublishers.comjuniperpublishers.com. While specific studies on compounds directly derived from this compound detailing this effect are not prevalent in the public literature, the general principles of the "magic methyl" effect are highly relevant. The introduction of a methyl group can influence a molecule's pharmacodynamic and pharmacokinetic properties in several ways:

Potency and Binding Affinity: A strategically placed methyl group can enhance the binding affinity of a molecule to its target protein by fitting into a hydrophobic pocket, which can lead to a significant increase in potency juniperpublishers.com.

Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug juniperpublishers.com.

Conformational Effects: The presence of a methyl group can restrict the conformation of a molecule, locking it into a bioactive shape that is more favorable for binding to its target juniperpublishers.com.

The methoxy group on the picolinate ring of this compound also contributes to the electronic and steric properties of the molecule, which can further influence its biological activity and that of its derivatives.

Exploration of Potential Biological Targets and Mechanisms of Action (for related compounds)

Research into compounds synthesized from or related to this compound has explored a variety of biological targets and mechanisms of action.

Picolinamide derivatives, which can be synthesized from this compound, have been investigated as inhibitors of various enzymes. For example, certain picolinamide derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase, a key target in angiogenesis and cancer therapy nih.gov. The ability to readily modify the picolinate structure allows for the optimization of these compounds to achieve high potency and selectivity for their target enzymes. The bromine atom on this compound is a key handle for introducing the necessary pharmacophores to interact with the desired enzyme or receptor.

The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. Patent literature reveals that this compound is a key intermediate in the synthesis of compounds designed to inhibit HCV NS5B polymerase juniperpublishers.com. These inhibitors are designed to bind to the enzyme and disrupt its function, thereby preventing viral replication. The development of such inhibitors is a critical area of research in the fight against chronic hepatitis C.

Target Compound Class Mechanism of Action Relevance of Intermediate Reference
VEGFR-2 KinasePicolinamide DerivativesInhibition of angiogenesisPicolinate scaffold for inhibitor design nih.gov
HCV NS5B PolymeraseSubstituted BenzofuransInhibition of viral RNA replicationKey building block in the synthetic route juniperpublishers.com
Cyclin-Dependent KinasesHeterocyclic CompoundsInhibition of cell cycle progressionStarting material for complex heterocycles unimi.it

Ionotropic glutamate (B1630785) receptors (iGluRs) are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system and are implicated in various neurological disorders. While there is no direct evidence in the reviewed literature of this compound being used to synthesize iGluR ligands, the study of picolinate and related pyridine derivatives is an active area of research in neuroscience. The structural features of picolinates make them interesting scaffolds for the design of molecules that can interact with the ligand-binding domains of these receptors. The investigation of how different substituents on the pyridine ring influence binding and activation of iGluRs is a key aspect of developing novel therapeutics for neurological conditions. The exploration of picolinate derivatives as potential modulators of iGluRs remains an area of interest for medicinal chemists.

Antagonistic Activity Studies on 5-HT2A Receptors from Related Tryptamine (B22526) Derivatives

Research into the antagonistic activity of compounds related to the core structure of interest has provided valuable insights, particularly from studies on tryptamine derivatives. While not direct analogs of this compound, these studies on bromo-substituted tryptamines offer a relevant perspective on the potential for 5-HT2A receptor antagonism.

A significant study focused on a series of 6-bromotryptamine derivatives isolated from the marine bacterium Pseudoalteromonas rubra. nih.govnih.gov These natural products, along with synthetically modified analogs, were evaluated for their ability to antagonize the 5-HT2A receptor. The researchers discovered that the length of the N-acyl chain on the tryptamine core plays a critical role in determining the antagonistic potency. nih.gov

Initial findings revealed that 6-bromo-N-propionyltryptamine exhibited stronger 5-HT2A receptor antagonist activity than its N-acetyl counterpart, suggesting that a longer acyl chain could enhance potency. nih.gov To explore this further, a series of 6-bromotryptamine analogs with varying N-acyl chain lengths (from C2 to C8) were synthesized and tested. The antagonistic activity was observed to increase with the length of the acyl chain up to a certain point. nih.gov

The most potent compound identified in this series was 6-bromo-N-hexanoyltryptamine, which demonstrated a significantly higher inhibitory activity, approximately five times stronger than the parent N-propionyl derivative. nih.govnih.gov Its efficacy was reported to be about 70% of the well-known 5-HT2A antagonist, ketanserin, which was used as a positive control in the assays. nih.govnih.gov However, when the acyl chain length was extended further to seven or eight carbons, a decrease in antagonistic activity was observed. nih.gov These findings underscore the specific structural requirements for optimal interaction with the 5-HT2A receptor within this class of compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogs

While direct Structure-Activity Relationship (SAR) studies on this compound derivatives are not extensively available in the public domain, valuable inferences can be drawn from research on structurally related compounds, particularly tryptamine derivatives that also feature a bromine substituent. These studies provide a foundational understanding of how molecular modifications can influence biological activity at the 5-HT2A receptor.

Impact of Substituent Variation on Biological Activity

The impact of substituent variation on the biological activity of 5-HT2A receptor antagonists has been a key area of investigation. Drawing parallels from the research on 6-bromotryptamine derivatives, specific modifications to the molecule can dramatically alter its antagonistic potency. nih.gov

One of the most telling examples of this is the variation of the N-acyl group on the 6-bromotryptamine scaffold. A systematic study demonstrated that the length of the alkyl chain of the acyl group is a critical determinant of antagonist activity. The activity was found to progressively increase as the chain length was extended from two to six carbons. This trend suggests that the lipophilicity and the spatial arrangement of this part of the molecule are crucial for effective binding to the receptor.

The table below summarizes the findings from the study on 6-bromotryptamine derivatives, illustrating the effect of varying the N-acyl chain length on 5-HT2A antagonist activity. The activity of 6-bromo-N-hexanoyltryptamine stands out as the most effective in this series. nih.govnih.gov

Compound NameN-Acyl Chain LengthRelative 5-HT2A Antagonist Activity
6-bromo-N-acetyltryptamineC2Baseline
6-bromo-N-propionyltryptamineC3Stronger than C2
6-bromo-N-butanoyltryptamineC4Intermediate
6-bromo-N-pentanoyltryptamineC5Intermediate
6-bromo-N-hexanoyltryptamineC6Most Potent (approx. 5x stronger than C3)
6-bromo-N-heptanoyltryptamineC7Decreased
6-bromo-N-octanoyltryptamineC8Decreased

These findings highlight that while increasing the chain length up to a certain point is beneficial, further extension leads to a reduction in activity, indicating a specific spatial and physicochemical constraint within the receptor's binding pocket.

Positional Isomerism and Structure-Function Correlations

The precise positioning of substituents on a molecule is fundamental to its interaction with a biological target. Although specific data on the positional isomerism of this compound is limited, general principles from related classes of 5-HT2A receptor ligands can be considered.

For instance, in the context of tryptamines, the position of substituents on the indole (B1671886) ring has a profound effect on receptor affinity and selectivity. Studies on various substituted tryptamines have shown that modifications at the 4- and 5-positions of the indole ring lead to different pharmacological profiles. nih.gov 4-substituted tryptamines often exhibit high selectivity for the 5-HT2A receptor over other serotonin (B10506) receptor subtypes. nih.gov In contrast, 5-substituted tryptamines tend to have high affinity for both 5-HT1A and 5-HT2A receptors, thus showing less selectivity. nih.gov

These examples from related compound classes underscore the critical importance of positional isomerism in drug design. For a molecule like this compound, it can be hypothesized that the relative positions of the bromo, methoxy, and methyl ester groups on the picolinate ring would similarly dictate its affinity and selectivity for the 5-HT2A receptor. Future research focusing on the synthesis and pharmacological evaluation of positional isomers of this compound would be necessary to establish definitive structure-function correlations.

Conclusion

Methyl 6-bromo-3-methoxypicolinate is a highly valuable and versatile chemical compound. Its unique combination of functional groups, particularly the reactive bromine atom, makes it an important building block in organic synthesis. Its utility in cross-coupling reactions allows for the facile creation of diverse molecular structures, which is of great importance in the discovery of new materials and therapeutic agents. As research in organic and medicinal chemistry continues to advance, the demand for such strategically functionalized heterocyclic intermediates is likely to grow, further solidifying the importance of this compound in the chemical sciences.

Analytical and Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For methyl 6-bromo-3-methoxypicolinate, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming the arrangement of substituents on the pyridine (B92270) ring and the presence of the methyl ester and methoxy (B1213986) groups.

Proton (¹H) NMR

In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) are expected for the aromatic protons and the protons of the methyl groups. The pyridine ring protons, typically found in the aromatic region (δ 7.0-9.0 ppm), would exhibit a specific splitting pattern based on their coupling with adjacent protons. The protons of the methoxy group (O-CH₃) and the methyl ester group (COOCH₃) would appear as sharp singlets, typically in the range of δ 3.5-4.0 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-4~7.5 - 7.8d
H-5~7.3 - 7.6d
OCH₃ (ester)~3.9s
OCH₃ (ether)~3.8s

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the effects of the bromo and methoxy substituents. The carbonyl carbon of the ester group will appear significantly downfield (typically δ 160-170 ppm).

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~165
C-2~150
C-6~140
C-3~155
C-4~115
C-5~125
OCH₃ (ester)~52
OCH₃ (ether)~56

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), or the bromine atom (-Br).

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods for this purpose in academic research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The purity of the compound is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles and higher pressures than HPLC. This results in significantly faster analysis times and improved resolution. A UPLC method for this compound would offer a more rapid and sensitive assessment of its purity compared to traditional HPLC. The principles of separation remain the same as in HPLC, but the enhanced efficiency allows for better separation of closely related impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). An IR spectrum, a plot of absorbance or transmittance versus wavenumber, thus serves as a "molecular fingerprint," providing valuable information about the molecule's structure.

For this compound, the IR spectrum would be expected to exhibit a series of absorption bands corresponding to its constituent functional groups: the pyridine ring, the bromo substituent, the methoxy group, and the methyl ester group.

Key Expected IR Absorption Bands for this compound:

C=O Stretch (Ester): A strong and sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum and is indicative of the carbonyl group in the methyl ester.

C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations would be expected. The C-O stretch of the ester group typically appears in the 1250-1300 cm⁻¹ region, while the C-O stretch of the methoxy group (an aryl ether) would likely be observed around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

C=C and C=N Stretches (Pyridine Ring): The aromatic pyridine ring will give rise to several absorption bands in the 1600-1400 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations of the methyl groups (from the ester and methoxy functionalities) will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C=O (Ester)1720-1740Stretch
C-O (Ester)1250-1300Stretch
C-O (Aryl Ether - Methoxy)1250-1200 and 1050-1000Asymmetric & Symmetric Stretch
C=C, C=N (Pyridine Ring)1600-1400Stretch
C-H (Aromatic)3100-3000Stretch
C-H (Aliphatic - CH₃)2950-2850Stretch
C-Br600-500Stretch

This table is illustrative and based on typical functional group absorption ranges. Actual experimental data for this compound may vary.

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. The solid-state nature of the compound at room temperature suggests that growing suitable single crystals for such an analysis is feasible. mostwiedzy.pl The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions, as well as the precise coordinates of each atom.

Expected Insights from X-ray Crystallography of this compound:

Confirmation of Connectivity: The analysis would confirm the substitution pattern on the pyridine ring, definitively placing the bromo, methoxy, and methyl picolinate (B1231196) groups at the 6, 3, and 2 positions, respectively.

Molecular Geometry: Precise bond lengths and angles for the entire molecule would be determined. For instance, the C-Br, C-O, C=O, and C-N bond lengths could be compared to standard values to identify any electronic effects of the substituents.

Conformation: The orientation of the methoxy and methyl ester groups relative to the pyridine ring would be established. This includes the dihedral angles that describe the planarity or non-planarity of the molecule.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular interactions, such as hydrogen bonds (if present), dipole-dipole interactions, or van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound. While X-ray crystallography is a powerful technique, obtaining single crystals of sufficient quality for analysis can be a challenging step. nih.gov

The table below presents a hypothetical set of crystallographic data for this compound, illustrating the type of information that would be obtained from a successful X-ray diffraction experiment.

ParameterHypothetical ValueDescription
Chemical FormulaC₈H₈BrNO₃The elemental composition of the molecule.
Formula Weight246.06 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.
Volume (ų)975.3The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.675 g/cm³The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the calculated and observed diffraction data.

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Computational and Theoretical Investigations in Chemical Research

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. For Methyl 6-bromo-3-methoxypicolinate, these calculations would provide fundamental insights into its electronic structure.

A typical output from such a study would be the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map would be determined. This information is crucial for predicting the molecule's reactivity, stability, and spectroscopic characteristics.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

PropertyPredicted ValueSignificance
HOMO Energy(Not available)Indicates the ability to donate electrons.
LUMO Energy(Not available)Indicates the ability to accept electrons.
HOMO-LUMO Gap(Not available)Relates to chemical reactivity and stability.
Dipole Moment(Not available)Influences solubility and intermolecular interactions.

No published data is available for these properties for this compound.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). If this compound were to be investigated as a potential biologically active agent, docking studies would be essential.

These simulations would place the molecule into the binding site of a specific protein target, and a scoring function would estimate the binding affinity. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-target complex. This information is invaluable in the early stages of drug discovery for lead optimization.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its synthesis or its degradation pathways.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a detailed, step-by-step understanding of how the reaction proceeds. Such studies can help in optimizing reaction conditions to improve yields and minimize byproducts.

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

For this compound, which has rotatable bonds (e.g., around the methoxy (B1213986) and ester groups), a conformational search would reveal the most energetically favorable three-dimensional structures. The results are typically presented as a potential energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom. Understanding the preferred conformation is critical as it often dictates the molecule's biological activity and physical properties.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines like Methyl 6-bromo-3-methoxypicolinate traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A primary challenge and a key area of future research lie in the development of more sustainable and efficient synthetic routes.

Green chemistry principles are at the forefront of this endeavor. acs.org Methodologies such as microwave-assisted synthesis and ultrasound-assisted reactions have shown promise in accelerating reaction times, improving yields, and reducing energy consumption in the synthesis of pyridine (B92270) derivatives. acs.orgnih.gov For instance, the quaternization reactions of pyridines have been shown to be significantly faster and higher yielding under microwave irradiation compared to conventional heating. nih.gov The application of these techniques to the synthesis of this compound could offer substantial improvements in efficiency and sustainability.

Multicomponent reactions (MCRs) represent another powerful strategy, allowing for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials. nih.govresearchgate.net The development of novel MCRs that could directly assemble the 6-bromo-3-methoxypicolinate core would be a significant breakthrough.

Furthermore, the use of flow chemistry presents a scalable and highly controllable alternative to batch processing. nih.govnih.gov Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for the seamless integration of reaction and purification steps. nih.gov Researchers at Virginia Commonwealth University have demonstrated the potential of flow reactors in streamlining the production of pyridine compounds, achieving higher yields and a significant reduction in manufacturing steps for drugs like Nevirapine. ibmmpeptide.com Applying flow chemistry to the synthesis and derivatization of this compound could lead to more cost-effective and environmentally friendly manufacturing processes.

Photocatalysis is an emerging field in organic synthesis that utilizes visible light to drive chemical reactions under mild conditions. researchgate.netmdpi.com This approach offers a green alternative to traditional methods that often require harsh reagents and high temperatures. researchgate.net The development of photocatalytic methods for the C-H functionalization of pyridines opens up new avenues for the synthesis and derivatization of compounds like this compound. thermofisher.com

The following table summarizes some of the sustainable synthetic methods applicable to pyridine synthesis:

Synthetic MethodAdvantagesPotential Application to this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. acs.orgnih.govAcceleration of substitution and cross-coupling reactions.
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transfer. nih.govFacilitating reactions involving solid reagents or heterogeneous catalysts.
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to molecular diversity. nih.govDirect one-pot synthesis of the core picolinate (B1231196) structure.
Flow ChemistryScalability, precise control over reaction parameters, improved safety. nih.govnih.govContinuous manufacturing and derivatization.
PhotocatalysisMild reaction conditions, use of renewable energy source (light). researchgate.netmdpi.comNovel C-H functionalization and cross-coupling reactions.

Expanding the Scope of Derivatization for Enhanced Bioactivity

The bromine atom at the 6-position of this compound is a key functional handle for a wide range of derivatization reactions, particularly transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling the exploration of a vast chemical space and the fine-tuning of biological activity. nih.gov

Future research will focus on expanding the repertoire of these derivatization reactions to create novel analogues with enhanced potency and selectivity for specific biological targets. The strategic placement of the methoxy (B1213986) group can also influence the reactivity and regioselectivity of these transformations. enpress-publisher.com

The ester group at the 2-position offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters, respectively. This provides an additional avenue for generating structural diversity and modulating the physicochemical properties of the resulting molecules, which is crucial for optimizing their pharmacokinetic profiles. ibmmpeptide.com

Targeted Applications in Emerging Therapeutic Areas

Pyridine-containing compounds are prevalent in a wide range of FDA-approved drugs, demonstrating their significance in medicinal chemistry. nih.govnih.govnih.gov Derivatives of this compound hold potential for development as therapeutic agents in various emerging areas.

The pyridine scaffold is a common feature in molecules targeting cancer, infectious diseases, and neurological disorders. acs.orgnih.gov For instance, pyridine derivatives have been investigated as inhibitors of enzymes implicated in cancer progression and as antimicrobial agents against multidrug-resistant pathogens. acs.orgacs.org The structural motifs present in this compound could serve as a starting point for the design of novel inhibitors for emerging therapeutic targets.

Recent research has highlighted the importance of targeting specific protein-protein interactions and signaling pathways in disease. The versatility of the picolinate scaffold allows for the rational design of molecules that can selectively modulate these targets. Future efforts will likely focus on designing and synthesizing derivatives of this compound that are tailored to interact with novel and challenging biological targets.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space accessible from this compound, the integration of modern drug discovery technologies is essential. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target, enabling the identification of "hit" molecules with desired activity. nih.govthermofisher.comthermofisher.com

Combinatorial chemistry provides a powerful platform for the parallel synthesis of large libraries of related compounds. acs.orgacs.org By systematically varying the substituents introduced at the bromine and ester positions of this compound, diverse libraries of derivatives can be generated. These libraries can then be subjected to HTS to identify compounds with promising biological profiles. The development of robust and efficient solution-phase or solid-phase combinatorial syntheses will be crucial for this endeavor. acs.orgacs.org

The synergy between combinatorial synthesis and HTS can significantly accelerate the drug discovery process, enabling the rapid identification and optimization of lead compounds derived from the this compound scaffold.

Interdisciplinary Research Collaborations

Addressing the multifaceted challenges and opportunities in the research of this compound necessitates a collaborative, interdisciplinary approach. nih.gov The successful development of novel therapeutics from this scaffold will require expertise from various fields:

Synthetic Organic Chemists to devise innovative and sustainable synthetic routes and derivatization strategies. nih.gov

Medicinal Chemists to design and optimize compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Computational Chemists to perform in silico screening, predict ADME/Tox properties, and guide the design of new derivatives. nih.gov

Biologists and Pharmacologists to conduct in vitro and in vivo testing to evaluate the biological activity and therapeutic potential of the synthesized compounds.

Chemical Engineers to develop scalable and cost-effective manufacturing processes for promising drug candidates.

Such collaborations, often bridging academia and industry, are vital for translating fundamental chemical research into tangible therapeutic applications. nih.gov The open exchange of knowledge and resources will be instrumental in overcoming the hurdles in drug discovery and development and unlocking the full potential of this compound as a valuable building block for future innovations.

Q & A

Q. What are the challenges in optimizing reaction efficiency while maintaining selectivity in lab-scale syntheses?

  • Answer : Competing bromine displacement vs. ester hydrolysis requires pH control (buffered conditions). Screen additives (e.g., crown ethers for potassium carbonate activation) or switch solvents (e.g., DMSO for polar aprotic media). Use Design of Experiments (DoE) to balance temperature, stoichiometry, and catalyst .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.